2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride
Overview
Description
The compound “2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride” is a complex organic molecule. It contains a piperidine ring and an imidazole ring, both of which are common structures in many pharmaceuticals . The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple rings and functional groups. The imidazole ring is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Scientific Research Applications
Medicinal Chemistry Applications
In the realm of medicinal chemistry, compounds with piperidine, pyridine, and imidazole motifs have demonstrated significant pharmacological activities. For instance, synthetic imidazopyridine-based derivatives have shown potential as inhibitors against multi-drug-resistant bacterial infections, highlighting the importance of fused pyridine structures in the development of novel antibacterial agents with fewer side effects (Sanapalli et al., 2022). Additionally, these structures have been explored for their roles in inhibiting dipeptidyl peptidase IV, relevant for the treatment of type 2 diabetes mellitus, underscoring the therapeutic potential of pyridine and imidazole derivatives in metabolic disorders (Mendieta et al., 2011).
Organic Synthesis and Catalysis
From an organic synthesis perspective, the chemistry of heterocyclic N-oxide molecules, including those derived from pyridine and imidazole, has been extensively studied for their application in synthesis, catalysis, and drug development. These compounds serve as versatile synthetic intermediates, owing to their rich functionality and biological significance, playing critical roles in the formation of metal complexes and asymmetric catalysis (Li et al., 2019).
Pharmacokinetics and Drug Development
In the field of drug development, detailed studies on the pharmacokinetics, pharmacodynamics, and analytical methods related to compounds with similar structural features provide a foundation for understanding their behavior in biological systems. For example, the analysis of heterocyclic aromatic amines in food and biological matrices is crucial for assessing their potential carcinogenic activities and metabolism, which can inform safety assessments and regulatory decisions (Teunissen et al., 2010).
Mechanism of Action
Target of Action
Imidazole derivatives, which this compound is a part of, have been known to exhibit a broad range of biological activities and interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their bioavailability .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .
Properties
IUPAC Name |
2-[(2-piperidin-4-ylimidazol-1-yl)methyl]pyridine;trihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4.3ClH/c1-2-6-16-13(3-1)11-18-10-9-17-14(18)12-4-7-15-8-5-12;;;/h1-3,6,9-10,12,15H,4-5,7-8,11H2;3*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKNGCBWVZELST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=CN2CC3=CC=CC=N3.Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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